2-Methyl-2-(trifluoromethyl)pyrrolidinehydrochloride
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Overview
Description
2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H10ClF3N It is a pyrrolidine derivative, characterized by the presence of a trifluoromethyl group attached to the nitrogen-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of new compounds with different functional groups .
Scientific Research Applications
2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activities, receptor interactions, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing five-membered ring compound.
2-(trifluoromethyl)pyrrolidine: Similar structure but without the methyl group.
N-methylpyrrolidine: Contains a methyl group but lacks the trifluoromethyl group.
Uniqueness
2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H11ClF3N |
---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
2-methyl-2-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)3-2-4-10-5;/h10H,2-4H2,1H3;1H |
InChI Key |
DYMIKKBFDSRYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)C(F)(F)F.Cl |
Origin of Product |
United States |
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